
(S,E)-1-(Prop-1-en-1-yl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,E)-1-(Prop-1-en-1-yl)pyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-1-(Prop-1-en-1-yl)pyrrolidine-2-carboxylic acid typically involves the formation of the pyrrolidine ring followed by the introduction of the prop-1-en-1-yl group. One common method is the cyclization of an appropriate precursor, such as an amino acid derivative, under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to enhance the efficiency of the process . Additionally, the use of continuous flow reactors can help in scaling up the production while maintaining consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
(S,E)-1-(Prop-1-en-1-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines
Aplicaciones Científicas De Investigación
(S,E)-1-(Prop-1-en-1-yl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of polymers and other materials with unique properties.
Mecanismo De Acción
The mechanism of action of (S,E)-1-(Prop-1-en-1-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring structure allows the compound to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The prop-1-en-1-yl group can also participate in interactions with other molecules, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-carboxylic acid: Lacks the prop-1-en-1-yl group but shares the pyrrolidine ring structure.
Proline: A naturally occurring amino acid with a similar pyrrolidine ring.
Pyrrolidinone: Contains a similar ring structure but with a carbonyl group.
Uniqueness
(S,E)-1-(Prop-1-en-1-yl)pyrrolidine-2-carboxylic acid is unique due to the presence of the prop-1-en-1-yl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and binding interactions, making it a valuable tool in various research and industrial applications .
Propiedades
Número CAS |
724459-18-1 |
|---|---|
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
(2S)-1-[(E)-prop-1-enyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h2,5,7H,3-4,6H2,1H3,(H,10,11)/b5-2+/t7-/m0/s1 |
Clave InChI |
WQZMTHVOOPWARW-KNQJERJVSA-N |
SMILES isomérico |
C/C=C/N1CCC[C@H]1C(=O)O |
SMILES canónico |
CC=CN1CCCC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



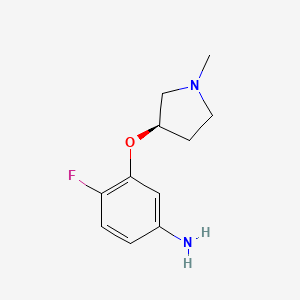
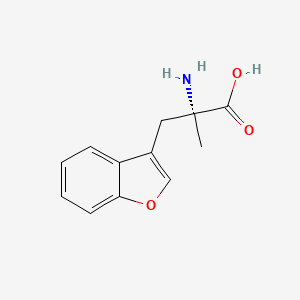
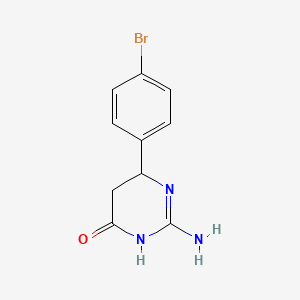
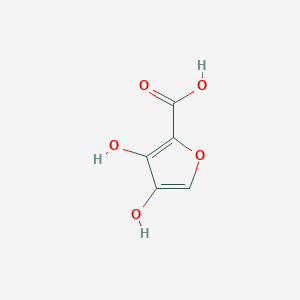


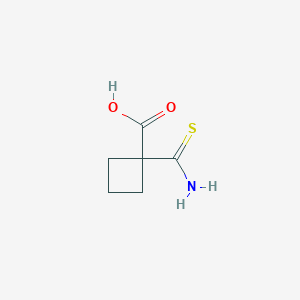
![Methyl 7-bromo-8-(1-hydroxy-1-methyl-ethyl)-2-oxo-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B12859453.png)
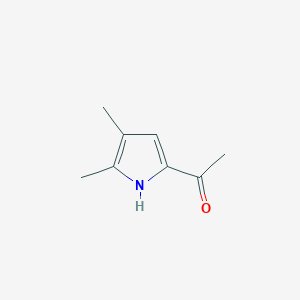


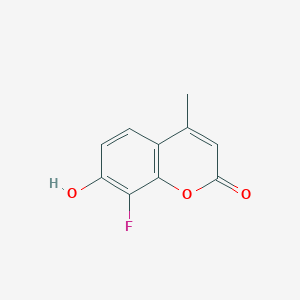
![2-(Bromomethyl)benzo[d]oxazole-6-methanol](/img/structure/B12859488.png)
